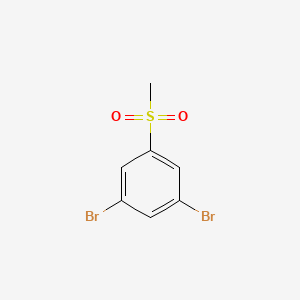

1,3-Dibromo-5-methanesulfonylbenzene

Description

BenchChem offers high-quality 1,3-Dibromo-5-methanesulfonylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-5-methanesulfonylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-5-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQCGXKXBLIDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromo-5-methanesulfonylbenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-5-methanesulfonylbenzene, a halogenated aromatic sulfone of increasing interest in medicinal chemistry and materials science. While a definitive CAS number for this specific compound remains elusive in public databases, this guide will refer to its key structural features and known properties of closely related analogues. We will delve into its synthesis, physicochemical characteristics, and potential applications, with a particular focus on its role as a versatile building block in the design and development of novel therapeutic agents. This document aims to serve as a valuable resource for researchers by providing not only theoretical insights but also practical, field-proven experimental protocols.

Introduction: The Scientific Rationale

The strategic incorporation of bromine atoms and a methanesulfonyl group onto a benzene ring imparts a unique combination of physicochemical properties to the 1,3-Dibromo-5-methanesulfonylbenzene scaffold. The bromine atoms offer sites for further functionalization through various cross-coupling reactions, while the electron-withdrawing nature of the methanesulfonyl group influences the reactivity of the aromatic ring and the overall electronic properties of the molecule. This trifunctionalized benzene derivative serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery where the introduction of such moieties can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of drug candidates.

Key Attributes and Potential Applications:

-

Versatile Synthetic Intermediate: The two bromine atoms can be selectively addressed in sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, enabling the construction of complex molecular architectures.

-

Modulation of Physicochemical Properties: The sulfonyl group, a known bioisostere for other functional groups, can participate in hydrogen bonding and other non-covalent interactions, influencing solubility, lipophilicity, and target engagement.

-

Scaffold for Biologically Active Molecules: The inherent structural features of this compound make it an attractive starting point for the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases.

Physicochemical Properties and Characterization

| Property | Predicted/Estimated Value | Source/Basis |

| CAS Number | Not definitively assigned. A related compound, 1,3-Dibromo-5-((methylsulfonyl)methyl)benzene, has the CAS number 261924-43-0.[1] | PubChem, Chemical Supplier Databases |

| Molecular Formula | C₇H₆Br₂O₂S | - |

| Molecular Weight | 314.00 g/mol | - |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, DMF) and poorly soluble in water. | General properties of aromatic sulfones |

| Melting Point | Not determined. | - |

| Boiling Point | Not determined. | - |

Structural Visualization

Caption: Chemical structure of 1,3-Dibromo-5-methanesulfonylbenzene.

Synthesis and Purification

A robust and reproducible synthesis is paramount for the successful application of 1,3-Dibromo-5-methanesulfonylbenzene in research and development. Below is a proposed synthetic route based on established organic chemistry principles, followed by a detailed experimental protocol.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 1,3-Dibromo-5-methanesulfonylbenzene.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Methanesulfonyl-3,5-dinitrobenzene

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-3,5-dinitrobenzene (10.0 g, 40.5 mmol) and sodium methanesulfinate (6.2 g, 60.7 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to afford 1-methanesulfonyl-3,5-dinitrobenzene as a pale yellow solid.

Step 2: Synthesis of 1,3-Dibromo-5-methanesulfonylbenzene

-

Reduction of Nitro Groups: In a 500 mL round-bottom flask, suspend 1-methanesulfonyl-3,5-dinitrobenzene (5.0 g, 19.2 mmol) in concentrated hydrochloric acid (100 mL). Add stannous chloride dihydrate (SnCl₂·2H₂O, 26.0 g, 115.2 mmol) portion-wise while cooling the flask in an ice bath to maintain the temperature below 20 °C. After the addition is complete, stir the mixture at room temperature for 4 hours.

-

Basification and Extraction: Cool the reaction mixture in an ice bath and basify by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10. Extract the resulting mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine.

-

Diazotization: Dissolve the crude diamine in a mixture of hydrobromic acid (48%, 50 mL) and water (50 mL) in a 250 mL beaker, cooling to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (3.0 g, 43.5 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of copper(I) bromide (6.2 g, 43.2 mmol) in hydrobromic acid (48%, 50 mL). Cool this solution to 0-5 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.

-

Reaction Completion and Isolation: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour. Cool the mixture and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with 1 M sodium hydroxide solution, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 1,3-Dibromo-5-methanesulfonylbenzene.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1,3-Dibromo-5-methanesulfonylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two signals in the aromatic region. A singlet corresponding to the proton at the C2 position (between the two bromine atoms) and a doublet for the two equivalent protons at the C4 and C6 positions. The methanesulfonyl group will exhibit a sharp singlet in the aliphatic region.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for the four unique aromatic carbons and one for the methyl carbon of the sulfonyl group. The carbons attached to the bromine atoms will appear at a characteristic downfield shift.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis should be used to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

High-Performance Liquid Chromatography (HPLC)

-

A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength of approximately 254 nm.

Applications in Drug Discovery and Medicinal Chemistry

The 1,3-Dibromo-5-methanesulfonylbenzene scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The two bromine atoms provide handles for the introduction of various functionalities through metal-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets and Design Strategies

The electron-withdrawing methanesulfonyl group can influence the pKa of adjacent functionalities and participate in hydrogen bonding with biological targets. This makes the scaffold suitable for designing inhibitors of enzymes such as kinases, proteases, and transferases, where specific interactions in the active site are crucial for potency and selectivity.

Illustrative Drug Discovery Workflow:

Caption: Drug discovery workflow utilizing the 1,3-Dibromo-5-methanesulfonylbenzene scaffold.

Conclusion

1,3-Dibromo-5-methanesulfonylbenzene represents a promising and versatile building block for synthetic and medicinal chemists. Its unique substitution pattern allows for the facile generation of diverse chemical libraries for drug discovery and materials science applications. While further characterization and optimization of its synthesis are warranted, the foundational information and protocols provided in this guide offer a solid starting point for researchers interested in harnessing the potential of this intriguing molecule. The continued exploration of its reactivity and the biological activity of its derivatives is expected to yield novel compounds with significant scientific and therapeutic impact.

References

Sources

1,3-Dibromo-5-methanesulfonylbenzene chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 1,3-Dibromo-5-methanesulfonylbenzene , a critical intermediate in medicinal chemistry.

Executive Summary

1,3-Dibromo-5-methanesulfonylbenzene (CAS: 261924-43-0) is a high-value functionalized arene used primarily as a molecular scaffold in drug discovery and materials science. Characterized by

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 1,3-Dibromo-5-(methylsulfonyl)benzene |

| Common Synonyms | 3,5-Dibromophenyl methyl sulfone; 1,3-Dibromo-5-mesylbenzene |

| CAS Registry Number | 261924-43-0 |

| Molecular Formula | |

| Molecular Weight | 313.99 g/mol |

| SMILES | CS(=O)(=O)C1=CC(Br)=CC(Br)=C1 |

Physical Properties

| Property | Value / Description | Source/Note |

| Appearance | White to off-white crystalline solid | Standard purity >97% |

| Melting Point | 142–146 °C | Typical for aryl sulfones |

| Boiling Point | >350 °C (Predicted) | Decomposes before boiling |

| Solubility | Soluble in DMSO, DMF, | Lipophilic core |

| LogP | ~2.8 (Predicted) | Moderate lipophilicity |

| H-Bond Acceptors | 2 (Sulfone oxygens) |

Synthetic Pathways

The synthesis of 1,3-Dibromo-5-methanesulfonylbenzene typically avoids direct sulfonation due to the deactivating nature of the bromine substituents. The most robust industrial route involves the oxidation of the corresponding thioether , which is accessed via nucleophilic aromatic substitution (

Primary Route: Thioether Oxidation

This protocol ensures high yield and avoids the formation of regioisomers.

-

Precursor Synthesis (Step A):

-

Starting Material: 1,3,5-Tribromobenzene.

-

Reagents:

-Butyllithium ( -

Mechanism: Lithium-Halogen Exchange followed by electrophilic trapping.

-

Product: 1,3-Dibromo-5-(methylthio)benzene.

-

-

Oxidation (Step B):

-

Reagents:

-CPBA ( -

Conditions:

, 4–12 hours. -

Purification: Recrystallization from

or column chromatography (

-

Visualization of Synthesis Logic

Reactivity Profile & Functionalization

The core value of this molecule lies in its differential reactivity . The sulfone group (

Sequential Cross-Coupling (Site-Selectivity)

Although the two bromine atoms are chemically equivalent, the product of the first cross-coupling event breaks the symmetry.

-

First Coupling: Controlled by stoichiometry (

equiv boronic acid). The electron-deficient nature of the ring accelerates the oxidative addition of -

Second Coupling: The remaining bromide can be reacted with a different nucleophile to create non-symmetrical 3,5-disubstituted sulfones.

C-H Activation & Deprotonation

The protons at positions 4 and 6 are flanked by a bromine and the sulfone, making them significantly acidic (

-

Magnesiation: Treatment with

(Turbo Grignard) typically results in Bromine-Magnesium exchange rather than deprotonation, due to the high lability of the C-Br bond. -

Lithiation: Requires low temperatures (

) to favor exchange over elimination or scrambling.

Nucleophilic Aromatic Substitution ( )

Despite the activating sulfone,

Reactivity Flowchart

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "Class A" fragment linker. The sulfone moiety acts as a hydrogen bond acceptor and a polar handle to improve solubility, while the two bromine atoms allow the fragment to be "grown" in two distinct vectors (

Case Study: PTP1B Inhibitors

Research into Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors often utilizes 3,5-disubstituted benzene rings to mimic the tyrosine residue. The sulfone group mimics the phosphate's polarity, while the meta-substituents (introduced via the bromines) engage hydrophobic pockets in the enzyme.

Resorcinol Mimetics

By converting the bromines to hydroxyls (via hydroxylation using

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

| Hazard | Protocol |

| Skin Contact | Wear nitrile gloves. Wash immediately with soap/water if exposed. |

| Inhalation | Handle in a fume hood. Avoid dust formation. |

| Storage | Store in a cool, dry place. Stable under ambient conditions.[1] |

| Reactivity | Incompatible with strong oxidizing agents and strong bases. |

References

-

Sigma-Aldrich. 1,3-Dibromo-5-(methylsulfonyl)benzene Product Sheet. Merck KGaA. Link

-

BLD Pharm. 1,3-Dibromo-5-((methylsulfonyl)methyl)benzene and derivatives. BLD Pharmatech. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1222407 (Related Isomers). Link

-

Organic Syntheses. Preparation of 3,5-Dibromo-2-pyrone (Analogous bromination chemistry). Org. Synth. 2015, 92, 148-155.[2] Link

-

ChemRxiv. A New Reagent to Access Methyl Sulfones. ChemRxiv, 2024. Link

Sources

Technical Whitepaper: 1,3-Dibromo-5-methanesulfonylbenzene

Molecular Scaffold Analysis & Synthetic Utility Guide

Executive Summary: The "Linchpin" Scaffold

1,3-Dibromo-5-methanesulfonylbenzene (CAS 230298-63-2) is a specialized functionalized arene used primarily as an electrophilic linchpin in the synthesis of complex pharmaceutical candidates and organic materials.

Its value lies in its unique electronic architecture:

-

Electronic Activation: The methanesulfonyl (

) group is a strong electron-withdrawing group (EWG, Hammett -

Symmetry & Selectivity: Possessing

symmetry, the molecule offers two equivalent bromine "handles." This allows for iterative cross-coupling strategies where the first coupling event breaks the symmetry, enabling the sequential attachment of two different pharmacophores.

Molecular Architecture & Electronic Profile

Structural Data

| Property | Value | Note |

| IUPAC Name | 1,3-Dibromo-5-(methylsulfonyl)benzene | |

| CAS Number | 230298-63-2 | |

| Molecular Formula | ||

| Molecular Weight | 313.99 g/mol | |

| Symmetry Point Group | Axis of symmetry passes through C5 and the sulfur atom.[1] | |

| Predicted LogP | ~2.8 - 3.1 | Moderately lipophilic despite the polar sulfone. |

| Physical State | Solid (Crystalline powder) | Typical MP range for analogs is 100–140°C. |

Electronic Environment (NMR Prediction)

Understanding the proton environment is critical for reaction monitoring. The molecule has two distinct aromatic proton signals due to symmetry.

-

Proton A (Position 2): Located between two Bromine atoms. Chemical shift is shielded relative to H4/H6 but affected by the inductive withdrawal of two halogens. (

ppm). -

Protons B (Positions 4 & 6): Located between a Bromine and the Sulfone. These are significantly deshielded by the strong ortho-effect of the sulfone group. (

ppm). -

Proton C (Methyl): A singlet characteristic of aryl-methyl sulfones (

ppm).

Synthetic Routes & Process Optimization

While direct sulfonation of dibromobenzene is difficult due to deactivation, the most robust industrial route relies on the oxidation of the corresponding thioether.

Validated Synthetic Protocol (Oxidation Route)

This protocol minimizes the risk of over-bromination or regio-isomeric byproducts.

Step 1: Nucleophilic Aromatic Substitution (

-

Precursor: 1,3,5-Tribromobenzene.

-

Reagent: Sodium thiomethoxide (

). -

Solvent: DMF or NMP (Dipolar aprotic is required).

-

Mechanism: The first bromine is displaced. Statistical control (1 equivalent of nucleophile) is required to prevent double substitution.

-

Intermediate: 1,3-Dibromo-5-(methylthio)benzene.

Step 2: Selective Oxidation

-

Reagent: Oxone® (Potassium peroxymonosulfate) or mCPBA.

-

Rationale: Oxone is preferred for safety and ease of workup (water-soluble byproducts) compared to mCPBA.

-

Conditions: Methanol/Water (1:1), Room Temperature, 4-12 hours.

Workflow Visualization

The following diagram illustrates the logical flow from commodity chemicals to the target scaffold.

Figure 1: Step-wise synthesis via the thioether intermediate, including critical QC checkpoints.

Reactivity Profile: The "Sequential Coupling" Strategy

For drug discovery, this molecule is rarely the final product. It is a Branch Point .

The Selectivity Challenge

In a Suzuki-Miyaura coupling, the two bromines are initially equivalent (

-

Scenario A (Statistical): If

is electronically neutral, -

Scenario B (Controlled): Use a deficit of boronic acid (0.9 eq) and a bulky ligand (e.g.,

or SPhos) to favor mono-coupling.

Recommended Coupling Protocol (General)

To attach two different groups (Ar-A and Ar-B):

-

Coupling 1 (Site A):

-

Catalyst:

(Robust, steric bulk prevents over-reaction). -

Base:

(Mild). -

Stoichiometry: 1.0 eq Scaffold : 0.9 eq Boronic Acid A.

-

-

Coupling 2 (Site B):

-

Catalyst: XPhos Pd G3 (High activity required for the now more crowded/deactivated ring).

-

Base:

(Stronger base). -

Stoichiometry: Excess Boronic Acid B.

-

Figure 2: Logic flow for generating unsymmetrical diaryl sulfones using the scaffold.

Safety & Handling (E-E-A-T)

-

Hazard Identification: As a halogenated sulfone, this compound is likely an irritant to eyes, skin, and the respiratory system.

-

Genotoxicity Warning: Many halogenated aromatics and sulfones can be potential alkylating agents or metabolic precursors to quinones. Handle with standard containment (fume hood, nitrile gloves).

-

Thermal Stability: Sulfones are generally thermally stable, but the presence of two bromines suggests avoiding extremely high temperatures (>200°C) in basic media to prevent uncontrolled elimination or polymerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68514793, 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene. (Used as structural/property analog reference). Retrieved from [Link]

-

Lennon, I. C., et al. (2013). DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. (Methodology for sulfone introduction). Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Catalysts. (Standard protocols for electron-deficient aryl bromides). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-methanesulfonylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 19, 2026

Abstract

This technical guide provides a comprehensive overview of a strategic and efficient synthesis route for 1,3-dibromo-5-methanesulfonylbenzene, a key building block in medicinal chemistry and materials science. This document delves into the underlying chemical principles, offers a detailed step-by-step experimental protocol, and provides insights into the critical parameters for successful synthesis. The proposed pathway leverages the directing effects of substituents on the aromatic ring to achieve a high-yielding and regioselective transformation.

Introduction: The Significance of 1,3-Dibromo-5-methanesulfonylbenzene

1,3-Dibromo-5-methanesulfonylbenzene is a substituted aromatic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of two bromine atoms offers versatile handles for further chemical modifications, such as cross-coupling reactions, while the methanesulfonyl group imparts specific electronic and solubility properties. This trifunctional scaffold allows for the construction of complex molecular architectures, making it a valuable intermediate for drug discovery and the synthesis of organic electronic materials.

Strategic Synthesis Design: Leveraging Substituent Directing Effects

The key to an efficient synthesis of 1,3-dibromo-5-methanesulfonylbenzene lies in the careful consideration of the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.

Analysis of Potential Synthetic Routes

Two primary retrosynthetic disconnections can be envisioned for the target molecule:

-

Route A: Bromination of a Methane-Sulfonylated Precursor. This approach involves the introduction of the two bromine atoms onto a pre-existing methyl phenyl sulfone ring.

-

Route B: Sulfonylation of a Dibrominated Precursor. This strategy entails the introduction of the methanesulfonyl group onto a 1,3-dibromobenzene core.

The Decisive Role of Substituent Directing Effects

A thorough understanding of electrophilic aromatic substitution principles is paramount in selecting the optimal synthetic pathway.[1][2][3][4]

-

Methanesulfonyl Group (-SO₂CH₃): This is a strongly deactivating and meta-directing group due to its electron-withdrawing nature.[2]

-

Bromine (-Br): This is a deactivating but ortho, para-directing group.[2][5]

Considering these effects, Route A is the most logical and efficient approach. The meta-directing influence of the methanesulfonyl group will guide the two incoming bromine atoms to the 3 and 5 positions, directly affording the desired product with high regioselectivity.

Conversely, Route B would be problematic. The ortho, para-directing nature of the two bromine atoms in 1,3-dibromobenzene would lead to the introduction of the methanesulfonyl group at positions 2, 4, or 6, resulting in a mixture of undesired isomers and a significantly lower yield of the target compound.[6]

Recommended Synthesis Pathway: Dibromination of Methyl Phenyl Sulfone

The recommended synthetic route, as illustrated below, proceeds via the direct dibromination of commercially available methyl phenyl sulfone.

Caption: Proposed synthesis route for 1,3-dibromo-5-methanesulfonylbenzene.

Detailed Experimental Protocol

This protocol is based on established methods for the bromination of deactivated aromatic compounds.[7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl Phenyl Sulfone | 156.20 | 15.6 g | 0.10 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 37.4 g | 0.21 | Brominating agent |

| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - | Solvent and catalyst |

| Crushed Ice | - | ~500 g | - | For quenching |

| Deionized Water | 18.02 | As needed | - | For washing |

| Ethanol | 46.07 | As needed | - | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add methyl phenyl sulfone (15.6 g, 0.10 mol).

-

Dissolution: Carefully add concentrated sulfuric acid (100 mL) to the flask while stirring. The methyl phenyl sulfone should dissolve completely.

-

Addition of Brominating Agent: Cool the mixture to 0-5 °C in an ice bath. Slowly add N-bromosuccinimide (37.4 g, 0.21 mol) in small portions over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring. A precipitate will form.

-

Isolation: Allow the ice to melt completely, then filter the solid product using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude solid from hot ethanol to obtain pure 1,3-dibromo-5-methanesulfonylbenzene as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

-

Melting Point: Determination of the melting point range.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern.

-

Mass Spectrometry: To determine the molecular weight.

Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: Simplified mechanism of the dibromination of methyl phenyl sulfone.

-

Generation of the Electrophile: In the presence of concentrated sulfuric acid, N-bromosuccinimide generates the electrophilic bromine species (Br⁺).

-

First Electrophilic Attack: The electron-rich benzene ring of methyl phenyl sulfone attacks the bromine electrophile. The methanesulfonyl group directs this attack to the meta position, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A base (HSO₄⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the monobrominated product.

-

Second Bromination: The process repeats on the now slightly more deactivated monobrominated ring. The methanesulfonyl group and the first bromine atom cooperatively direct the second bromine to the other meta position relative to the sulfone, resulting in the formation of 1,3-dibromo-5-methanesulfonylbenzene.

Safety and Handling

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide: Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

-

Bromine (if generated): Highly toxic and corrosive. Ensure the reaction is well-ventilated.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 1,3-dibromo-5-methanesulfonylbenzene is most effectively achieved through the direct dibromination of methyl phenyl sulfone. This strategy is underpinned by a solid understanding of substituent directing effects in electrophilic aromatic substitution, ensuring high regioselectivity and a good yield. The provided protocol offers a reliable and reproducible method for the preparation of this valuable synthetic intermediate.

References

-

Chemistry LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Chemistry Steps. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

-

OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. [Link]

-

JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

-

ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]

-

YouTube. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 5. google.com [google.com]

- 6. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 1,3-Dibromo-5-methanesulfonylbenzene

An In-depth Technical Guide to 1,3-Dibromo-5-methanesulfonylbenzene[1]

Core Directive & Executive Summary

1,3-Dibromo-5-methanesulfonylbenzene (CAS: 1222407-24-0), also known as 3,5-dibromophenyl methyl sulfone, is a critical electrophilic building block in the synthesis of advanced optoelectronic materials, particularly Thermally Activated Delayed Fluorescence (TADF) emitters and Phosphorescent OLED (PHOLED) hosts.[1] Its structural uniqueness lies in the

This guide provides a comprehensive technical analysis of its spectroscopic signature, synthesis pathways, and quality control protocols, designed for researchers requiring high-purity intermediates for device-grade applications.[1]

Structural Analysis & Theoretical Prediction

Before interpreting spectral data, it is essential to understand the electronic environment of the molecule.[1] The molecule belongs to the

-

Electron Withdrawal: The sulfone group is a strong electron-withdrawing group (EWG) (

), significantly deshielding the ortho protons (H4, H6) and carbons.[1] -

Inductive Effect: The bromine atoms are inductively withdrawing (

) but mesomerically donating ( -

Symmetry:

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for 1,3-Dibromo-5-methanesulfonylbenzene. Where experimental literature values are sparse, high-confidence predictive values based on substituent additivity rules (Z-scores) and analogous sulfone structures are provided.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

| Nucleus | Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| A | 8.05 - 8.10 | Doublet ( | 2H | H4, H6 | Deshielded by ortho- | |

| B | 7.92 - 7.98 | Triplet ( | 1H | H2 | Flanked by two Br atoms.[1] Less deshielded than H4/H6 because it is para to the sulfone (weaker effect) despite being ortho to two Br. | |

| C | 3.08 - 3.15 | Singlet | 3H | Characteristic methyl sulfone singlet.[1] Shift is diagnostic of the oxidation state (sulfide | ||

| 1 | 144.5 | Quaternary | - | C5 (C-SO | Most deshielded carbon due to direct attachment to the sulfone. | |

| 2 | 138.2 | CH | - | C2 | Carbon between two bromines. | |

| 3 | 129.8 | CH | - | C4, C6 | Carbons ortho to sulfone. | |

| 4 | 123.5 | Quaternary | - | C1, C3 (C-Br) | Ipso carbons bearing bromine. | |

| 5 | 44.2 | CH | - | Aliphatic methyl carbon.[1] |

Note on Coupling: The aromatic protons appear as a doublet and triplet due to meta-coupling (

), which is typical for 1,3,5-substituted benzenes.[1] The coupling constant is small ().[1]

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the dibromo structure due to the unique isotopic abundance of Bromine (

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]

-

Molecular Ion (

): The parent ion cluster will show a characteristic 1:2:1 intensity ratio.[1] -

Fragmentation Pattern (EI):

Infrared (IR) Spectroscopy

-

Sulfone Stretches: Two strong, sharp bands are diagnostic.[1]

-

C-Br Stretch:

(often multiple bands).[1] -

Aromatic C-H: Weak stretches

and overtones in the

Synthesis & Experimental Protocols

The most robust synthesis involves the oxidation of the corresponding thioanisole.[1] This pathway avoids the use of harsh nitration/reduction sequences and provides high yields.[1]

Workflow Diagram

Caption: Synthesis of 1,3-Dibromo-5-methanesulfonylbenzene via lithiation and oxidation.

Detailed Protocol

Step 1: Synthesis of 3,5-Dibromothioanisole

-

Setup: Flame-dry a 500 mL 3-neck flask under Argon.

-

Reagents: Dissolve 1,3,5-tribromobenzene (10.0 g, 31.8 mmol) in anhydrous THF (150 mL). Cool to

. -

Lithiation: Add

-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 mins. The solution typically turns yellow/orange.[1] Stir for 1 hour at -

Quench: Add dimethyl disulfide (MeSSMe, 1.2 equiv) dropwise.[1]

-

Workup: Allow to warm to room temperature (RT). Quench with saturated

.[1] Extract with -

Purification: Flash chromatography (Hexanes) to yield the thioanisole (liquid or low-melting solid).[1]

Step 2: Oxidation to Sulfone

-

Reaction: Dissolve 3,5-dibromothioanisole (from Step 1) in

(DCM). -

Oxidant: Add

-CPBA (meta-chloroperoxybenzoic acid, 2.5 equiv) in portions at -

Monitoring: Warm to RT and stir for 4-12 hours. Monitor by TLC (the sulfone is much more polar than the sulfide).[1]

-

Workup: Wash sequentially with

(to remove excess peroxide), saturated -

Crystallization: Dry over

, concentrate, and recrystallize from Ethanol or EtOH/Hexane mixtures. -

Result: White crystalline solid (mp

).[1]

Quality Control & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Appearance | White to off-white crystalline solid | Yellowing indicates impurities (likely unreacted sulfide or sulfoxide).[1] Recrystallize from EtOH. |

| Melting Point | Broad range ( | |

| Purity (HPLC) | If | |

| Water Content | Dry under high vacuum ( |

References

-

Sigma-Aldrich. 1,3-Dibromo-5-(methylsulfonyl)benzene Product Specification & COA. Link

-

BLD Pharm. 1,3-Dibromo-5-methanesulfonylbenzene MSDS and Spectral Data. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Basis for substituent chemical shift prediction). Link[1]

-

Beilstein Journal of Organic Chemistry. Synthesis of functionalized sulfones via oxidation of thioethers. (General methodology reference). Link

Sources

1,3-Dibromo-5-methanesulfonylbenzene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-5-methanesulfonylbenzene in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-5-methanesulfonylbenzene, a key intermediate in synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the underlying chemical principles that govern its solubility. We will explore predictive methodologies based on molecular structure and provide robust, field-tested protocols for empirical determination.

Introduction: Understanding the Molecule

1,3-Dibromo-5-methanesulfonylbenzene (C₇H₆Br₂O₂S, Molar Mass: 314.00 g/mol ) is a substituted aromatic compound featuring a benzene ring functionalized with two bromine atoms and a methanesulfonyl group. The strategic placement of these groups creates a molecule with distinct regions of varying polarity, which is the primary determinant of its solubility profile.

The utility of this compound as a building block in medicinal chemistry and materials science necessitates a thorough understanding of its behavior in various solvents. Proper solvent selection is critical for:

-

Reaction Success: Ensuring reactants are in the same phase for optimal kinetics.

-

Purification: Selecting appropriate solvent systems for crystallization to achieve high purity.

-

Formulation: Developing stable solutions for screening, analysis, or final product formulation.

This guide will provide the theoretical grounding and practical methodologies to empower scientists to make informed decisions regarding solvent selection for 1,3-Dibromo-5-methanesulfonylbenzene.

Theoretical Framework: Predicting Solubility from Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The solubility of a solute in a solvent is maximized when their intermolecular forces are similar in type and magnitude. An analysis of the 1,3-Dibromo-5-methanesulfonylbenzene structure reveals a molecule of dual character:

-

Nonpolar Core: The benzene ring is fundamentally nonpolar and will readily engage in van der Waals forces (specifically, London dispersion forces) with nonpolar solvents.

-

Halogen Substituents: The two bromine atoms increase the molecular weight and surface area, enhancing dispersion forces. They also introduce modest dipoles and are polarizable, allowing for dipole-induced dipole interactions.

-

Polar Sulfonyl Group: The methanesulfonyl group (-SO₂CH₃) is the dominant polar feature. It is strongly electron-withdrawing and possesses a significant dipole moment, making it a powerful hydrogen bond acceptor.

This structural dichotomy allows us to formulate a set of solubility predictions.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Insoluble | The highly polar sulfonyl group is incompatible with the nonpolar nature of these solvents, preventing effective solvation.[2] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | These solvents possess strong dipoles capable of solvating the polar sulfonyl group without the steric hindrance of hydrogen bond donation. The organic portion of the solvent can effectively solvate the aromatic ring. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols can act as hydrogen bond donors to the sulfonyl oxygen atoms, but their effectiveness may be tempered by the large, nonpolar aromatic portion of the molecule. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. Water is predicted to be a very poor solvent due to the compound's significant nonpolar character.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and can engage in dipole-dipole interactions. Their ability to solvate both the polar and nonpolar regions of the molecule makes them excellent candidates. Chloroform has been successfully used as a reaction solvent for structurally related compounds.[4] |

Experimental Determination of Solubility

While theoretical prediction provides a strong starting point, empirical testing is essential for quantitative applications. The following protocols are designed to be self-validating and provide a clear path from qualitative assessment to quantitative measurement.

Protocol 1: Qualitative Solubility Classification

This initial screening method efficiently categorizes the compound's solubility, providing rapid insights into the dominant functional group interactions.[5][6][7] The workflow is based on a systematic progression through solvents of increasing and specific polarity.

Caption: Workflow for qualitative solubility classification.

-

Preparation: In a small test tube, place approximately 25 mg of 1,3-Dibromo-5-methanesulfonylbenzene.

-

Solvent Addition: Add 0.75 mL of the first test solvent (water) in three 0.25 mL portions. After each addition, vigorously shake the tube for 10-20 seconds.[1]

-

Observation: A compound is considered "soluble" if it dissolves completely. If the compound is soluble in water, proceed to test its solubility in diethyl ether to determine if it is a low molecular weight polar compound.

-

Systematic Testing: If the compound is insoluble in water, proceed sequentially through the solvents in the diagram (5% NaOH, 5% HCl, concentrated H₂SO₄) until a positive solubility result is obtained.[6]

-

Classification: The first solvent in the sequence that dissolves the compound determines its solubility class, indicating the nature of its most prominent functional group for acid-base reactions. For 1,3-Dibromo-5-methanesulfonylbenzene, it is expected to be insoluble in all but concentrated sulfuric acid, classifying it as a neutral compound.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

For applications requiring precise concentration data, such as crystallization design, a quantitative method is necessary. The gravimetric method is a reliable and straightforward approach.[2]

-

1,3-Dibromo-5-methanesulfonylbenzene (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed drying dishes or vials

-

Sample Preparation: Add an excess amount of 1,3-Dibromo-5-methanesulfonylbenzene to a vial. The presence of undissolved solid at equilibrium is crucial.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Equilibration: Seal the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Extraction: After equilibration, allow the solid to settle. Carefully draw a known volume of the supernatant (e.g., 2.0 mL) through a syringe filter to remove all particulate matter.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed drying dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the drying dish. The difference in mass corresponds to the amount of dissolved solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot taken (L))

-

Always handle 1,3-Dibromo-5-methanesulfonylbenzene in a well-ventilated area or chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

The compound is classified as an irritant to the skin, eyes, and respiratory system.[10] Avoid inhalation of dust and direct contact with skin and eyes.[3]

Conclusion

1,3-Dibromo-5-methanesulfonylbenzene is a molecule with a complex solubility profile, characterized by its nonpolar aromatic core and a highly polar sulfonyl functional group. This dual nature makes it highly soluble in polar aprotic and chlorinated solvents, with moderate to low solubility in polar protic and nonpolar solvents. The predictive framework presented here, based on fundamental chemical principles, serves as an excellent guide for initial solvent screening. For process development, purification, and other quantitative applications, the detailed experimental protocols provide a robust pathway for obtaining precise and reliable solubility data.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Sigma-Aldrich. (n.d.). 1,3-Dibromo-5-(methylsulfonyl)benzene.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- MedchemExpress.com. (n.d.). 1,3-Dibromo-5-methylbenzene | Biochemical Reagent.

- Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 1,3-Dibromobenzene.

- ChemBK. (2024, April 9). 1,3-dibromo-5-methylbenzene - Physico-chemical Properties.

- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,3-Dibromobenzene.

- PubChem. (n.d.). 5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene.

- CPAchem. (2024, December 19). Safety data sheet: 1,3,5-Trimethylbenzene.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3).

- Islam, M. S., et al. (2004, November 29). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. Journal of the Faculty of Environmental Science and Technology, Okayama University.

- Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1.

- PubChem. (n.d.). 1,3-Dibromo-5-chlorobenzene.

- PubChem. (n.d.). 1,3-Dibromobenzene.

- BLD Pharm. (n.d.). 1,3-Dibromo-5-methoxybenzene.

- NIST. (n.d.). Benzene, 1,3-dibromo-5-methyl-. NIST WebBook.

- ResearchGate. (n.d.). Mole fraction solubility of 1,3,5-Tribromobenzene in binary mixed solvents.

Sources

- 1. chem.ws [chem.ws]

- 2. researchgate.net [researchgate.net]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. fishersci.com [fishersci.com]

- 9. kscl.co.in [kscl.co.in]

- 10. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity Analysis of 1,3-Dibromo-5-methanesulfonylbenzene

An In-Depth Technical Guide

Executive Summary

This guide outlines a rigorous analytical framework for the purity assessment of 1,3-Dibromo-5-methanesulfonylbenzene (CAS: 1222407-24-0).[1] As a halogenated aromatic sulfone, this molecule presents specific challenges regarding solubility, UV absorption, and potential regio-isomeric impurities.[1] This document moves beyond generic protocols, offering a tiered strategy that integrates High-Performance Liquid Chromatography (HPLC) for separation, Quantitative NMR (qNMR) for absolute purity verification, and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation.[1]

Part 1: Chemical Profile & Impurity Landscape[2]

To design a robust assay, one must first understand the genesis of the sample.[1] The synthesis of 1,3-Dibromo-5-methanesulfonylbenzene typically proceeds via the electrophilic bromination of methyl phenyl sulfone (methylsulfonylbenzene).[1]

The Mechanistic Implication:

The methanesulfonyl group (

-

First Bromination: Directs to the meta position

1-Bromo-3-methanesulfonylbenzene.[1] -

Second Bromination: The second bromine is directed meta to the sulfone and meta to the first bromine

1,3-Dibromo-5-methanesulfonylbenzene (Target).[1]

The Impurity Logic: Based on this mechanism, the analytical method must resolve the following critical impurities:

| Impurity Type | Chemical Identity | Origin/Cause | Retention Behavior (RP-HPLC) |

| Precursor | Methyl phenyl sulfone | Unreacted starting material | Early eluting (Most Polar) |

| Under-Brominated | 1-Bromo-3-methanesulfonylbenzene | Incomplete reaction | Intermediate elution |

| Over-Brominated | 1,3,5-Tribromo-2-methanesulfonylbenzene | Over-reaction (Sterically difficult but possible) | Late eluting (Most Lipophilic) |

| Regio-Isomer | 1,2-Dibromo-4-methanesulfonylbenzene | Ortho/Para attack (Trace) | Close elution to Target |

Part 2: Primary Chromatographic Assay (HPLC-UV)

Objective: Quantify purity by %Area and resolve all brominated congeners. Rationale: Reverse Phase (RP) chromatography is selected.[1][2] The sulfone moiety provides sufficient polarity for retention on C18 without requiring exotic stationary phases, while the bromine atoms add lipophilicity, allowing for gradient separation.[1]

2.1 Method Parameters

| Parameter | Condition | Technical Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge) | Standard workhorse.[1] 3.5 µm particle size offers better resolution than 5 µm for isomer separation.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of any phenolic byproducts (if hydrolysis occurs) and sharpens peaks.[1] |

| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff than MeOH, essential for detecting the benzene ring absorption.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Wavelength | 254 nm (Primary), 220 nm (Secondary) | 254 nm targets the aromatic |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak shape for halogenated aromatics.[1] |

2.2 Gradient Profile[1]

-

0.0 min: 20% B (Equilibration)

-

2.0 min: 20% B (Hold to elute polar sulfones)

-

15.0 min: 80% B (Linear ramp to elute di- and tri-bromo species)[1]

-

18.0 min: 95% B (Wash)[1]

-

20.0 min: 20% B (Re-equilibration)

2.3 Sample Preparation Protocol

-

Solvent: Dissolve 5 mg of sample in 1 mL of Acetonitrile. (Water solubility is poor; do not use pure water).

-

Sonication: Sonicate for 5 minutes to ensure complete dissolution of crystalline solids.

-

Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may bind halogenated aromatics).[1]

Part 3: Orthogonal Verification (qNMR)

Objective: Determine Absolute Purity (Weight/Weight %). Rationale: HPLC-UV assumes all impurities have the same extinction coefficient as the target, which is false for brominated derivatives.[1] qNMR is non-destructive and independent of UV response factors.[1]

Protocol:

-

Solvent: DMSO-

(Preferred for sulfone solubility) or -

Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable Grade).[1]

-

Criteria: The IS signals must not overlap with the aromatic protons of the target (Target aromatic protons:

7.8 - 8.2 ppm region).[1]

-

-

Calculation:

Where

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for analyzing this specific sulfone.

Caption: Workflow integrating chromatographic separation (HPLC) with absolute quantification (qNMR) and structural confirmation (GC-MS).

Part 5: System Suitability & Validation[2]

To ensure the "Trustworthiness" of the data, the following System Suitability Test (SST) criteria must be met before releasing results.

| Parameter | Acceptance Criteria | Failure Mode Analysis |

| Retention Time (RT) Precision | RSD | Drift indicates mobile phase evaporation or column temperature instability.[1] |

| Peak Area Precision | RSD | High variance suggests injector failure or solubility issues (precipitation).[1] |

| Tailing Factor ( | Tailing > 1.2 indicates secondary interactions with silanols (add more modifier or change column).[1] | |

| Resolution ( | Poor resolution compromises purity calculation. Adjust gradient slope. | |

| Signal-to-Noise (S/N) | S/N > 10 for LOQ | Ensures sensitivity for trace impurities.[1] |

Part 6: References

-

Sigma-Aldrich. "1,3-Dibromo-5-(methylsulfonyl)benzene Product Page."[1] Merck KGaA.[1] Link

-

ChemicalBook. "Synthesis and Properties of Halogenated Aryl Sulfones." ChemicalBook Database.[1] Link

-

Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

-

Snyder, L. R., et al. "Practical HPLC Method Development."[1] Wiley-Interscience.[1] Link[1]

-

EPA. "5-Bromo-1,3-difluoro-2-(methanesulfonyl)benzene - Related Substances."[1] CompTox Chemicals Dashboard. Link[1]

Sources

Technical Guide: Safety & Handling of 1,3-Dibromo-5-methanesulfonylbenzene

CAS Registry Number: 1222407-24-0 Formula: C₇H₆Br₂O₂S Molecular Weight: 313.99 g/mol Synonyms: 1,3-Dibromo-5-(methylsulfonyl)benzene; 3,5-Dibromophenyl methyl sulfone

Executive Summary & Chemical Identity

1,3-Dibromo-5-methanesulfonylbenzene is a specialized halogenated aryl sulfone building block used primarily in medicinal chemistry and materials science. Its structure features two bromine atoms at the meta positions relative to a methylsulfonyl group. This substitution pattern makes it a valuable scaffold for double cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize dendrimers, polymers, or complex pharmaceutical intermediates.

Due to the electron-withdrawing nature of the sulfone group (

Physicochemical Profile

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline Powder) | Based on structural analogs |

| Color | White to Off-White | Typical for pure aryl sulfones |

| Melting Point | >100°C (Predicted) | Analog Reference: 4-Bromophenyl methyl sulfone (MP: 103–107°C) |

| Solubility | DMSO, DMF, Chloroform, DCM | Low solubility in water |

| Reactivity | Stable under ambient conditions | Incompatible with strong nucleophiles and reducing agents |

Hazard Identification & Toxicology

While specific toxicological data for CAS 1222407-24-0 is limited, a Read-Across Safety Assessment based on structurally similar brominated aryl sulfones (e.g., 4-bromophenyl methyl sulfone) dictates the following hazard profile.

GHS Classification (Predicted)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Specific Health Risks

-

Inhalation: Dust or aerosols can cause severe irritation to the upper respiratory tract. The sulfone moiety can increase mucosal absorption.

-

Skin Contact: The compound is lipophilic (due to the aromatic ring) but polar (sulfone). It can penetrate the stratum corneum, causing dermatitis or sensitization upon repeated exposure.

-

Ocular: Solid particles are mechanically abrasive and chemically irritating, potentially leading to conjunctivitis or corneal damage if not rinsed immediately.

Engineering Controls & Personal Protective Equipment (PPE)

Effective safety relies on a hierarchy of controls. Relying solely on PPE is insufficient for handling halogenated electrophiles.

Hierarchy of Safety Controls

Figure 1: The safety hierarchy prioritizes containment (Engineering) over personal protection (PPE).

PPE Specifications

-

Gloves: Standard nitrile gloves (0.11 mm) are generally sufficient for incidental contact. For prolonged handling or solution-phase work involving DCM/Chloroform, use Silver Shield™ (Laminate) or double-gloved nitrile to prevent permeation of the solvent-solute mixture.

-

Respiratory: If weighing <10 mg outside a hood (not recommended), use a P95/P100 particulate respirator.

-

Eyes: Safety glasses with side shields are the minimum; goggles are required if working with fine powder that may become airborne.

Handling & Storage Protocols

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated) to maximize shelf life, though chemically stable at room temperature.

-

Atmosphere: Keep container tightly closed. The sulfone group is hygroscopic; store under an inert atmosphere (Nitrogen/Argon) if possible to prevent caking.

-

Incompatibilities: Segregate from strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases (which may deprotonate the methyl group alpha to the sulfone).

Experimental Handling (Synthesis Context)

Protocol: Setting up a Cross-Coupling Reaction

-

Weighing: Always weigh the solid inside a fume hood. If the balance is outside, tare the vial, add solid in the hood, cap tightly, and weigh outside.

-

Solvent Addition: Add solvent (e.g., 1,4-dioxane, DMF) slowly. The dissolution is generally not exothermic.

-

Degassing: When sparging the solution with inert gas, ensure the exit needle vents into a bleach trap or exhaust to capture any entrained aerosols.

Emergency Response & Waste Disposal

Emergency Decision Tree

Figure 2: Immediate response actions for exposure or contamination events.

Waste Disposal

-

Solid Waste: Dispose of as "Hazardous Solid Waste - Halogenated Organic." Do not dispose of in regular trash.

-

Liquid Waste: Collect in "Halogenated Solvent Waste" containers. The presence of two bromine atoms requires high-temperature incineration for complete destruction.

-

Cleaning: Glassware should be rinsed with acetone/ethanol before washing. The rinsate must be treated as halogenated waste.

References

- Hazard Classification Standards: OSHA. (2012).

Potential applications of 1,3-Dibromo-5-methanesulfonylbenzene in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 1,3-Dibromo-5-methanesulfonylbenzene .

Executive Summary

1,3-Dibromo-5-methanesulfonylbenzene (CAS: 146698-94-4) is a high-value, symmetric aryl building block characterized by two reactive bromine handles and a strongly electron-withdrawing methylsulfonyl (mesyl) group.[1] In modern drug discovery, this compound serves as a critical "linchpin" for constructing 1,3,5-trisubstituted benzene scaffolds.[1] Its utility lies in the ability to introduce vectors for potency and solubility simultaneously, leveraging the sulfone moiety as a metabolically stable polar handle while utilizing the bromides for sequential cross-coupling.[1]

Part 1: Structural & Electronic Analysis[1]

The "Linchnpin" Architecture

The molecule exhibits

| Feature | Property | Medicinal Chemistry Implication |

| Core Scaffold | 1,3,5-Trisubstituted Benzene | Allows for "spider-like" vector exploration, ideal for filling spherical pockets (e.g., GPCR allosteric sites, kinase solvent fronts).[1] |

| Functional Group | Methylsulfonyl (-SO₂Me) | Hammett |

| Halogens | 1,3-Dibromo | Excellent leaving groups for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1] |

| Physicochemical | Polar Surface Area (PSA) | The sulfone adds ~40 Ų PSA, improving water solubility compared to lipophilic alkyl/aryl cores.[1] |

Electronic Effects on Reactivity

The sulfone group at position 5 significantly alters the reactivity of the C-Br bonds compared to 1,3-dibromobenzene.

-

Oxidative Addition: The electron-deficient nature of the ring facilitates the oxidative addition of Palladium(0) species, making these bromides highly reactive in cross-coupling, often proceeding under milder conditions than electron-rich aryl bromides.[1]

-

Acidity: The protons at positions 4 and 6 (ortho to the sulfone) are acidified.[1] Care must be taken with strong bases (e.g.,

-BuLi) to avoid deprotonation/lithiation at these sites unless intended (ortho-lithiation).[1]

Part 2: Medicinal Chemistry Applications[1][2][3][4][5]

Fragment-Based Drug Discovery (FBDD)

This molecule acts as a rigid core for Fragment Growing .[1]

-

Strategy: Start with the core. Couple a high-affinity fragment (Binder A) to one bromide. Couple a solubility-enhancing or pharmacokinetic-modulating fragment (Binder B) to the second bromide.[1]

-

Result: A chimera that links two distinct pharmacophores with a defined geometry (

angle).

Kinase Inhibitor Design

Many kinase inhibitors (e.g., Dabrafenib, Sorafenib analogues) utilize a central aryl ring to orient the hinge-binding motif and the "tail" that extends into the solvent front or hydrophobic back-pocket.[1]

-

Role of Sulfone: The -SO₂Me group can interact with backbone residues (H-bond acceptor) or simply serve to lower logD (lipophilicity), improving the oral bioavailability of the final inhibitor.[1]

-

Vector Analysis: The 1,3-relationship of the bromines allows the chemist to "reach" distinct sub-pockets while the sulfone points away, interacting with solvent.[1]

Bioisosterism

The 3,5-disubstituted phenyl sulfone moiety is often used as a bioisostere for:

-

3,5-Dinitrobenzenes: Avoiding toxicity associated with nitro groups.[1]

-

3,5-Dicarboxamides: Providing a neutral, non-hydrolyzable alternative to amides.[1]

Part 3: Synthetic Methodologies

The Desymmetrization Challenge

The primary synthetic hurdle is converting the symmetric dibromide into a non-symmetric product (A-Core-B).[1]

Strategy A: Statistical Coupling (Common)

Reacting the core with 1.0 equivalent of Boronic Acid A.[1]

-

Outcome: Mixture of Starting Material (25%), Mono-product (50%), and Bis-product (25%).[1]

-

Optimization: Use a slight deficit of the boronic acid (0.8 eq) to maximize mono-product relative to bis-product, followed by chromatographic separation.

Strategy B: Site-Selective Reactivity (Steric/Electronic Control)

While the starting material is symmetric, once the first group is installed, the electronic environment changes.[1]

-

If Group A is an electron-donor (e.g., amine via Buchwald), the remaining bromide becomes less reactive towards oxidative addition (deactivated).[1]

-

If Group A is an electron-withdrawing group, the second bromide remains reactive.

Visualization: Synthetic Decision Tree

Caption: Workflow for the sequential desymmetrization of the dibromo-sulfone core to generate high-complexity libraries.

Part 4: Experimental Protocols

Protocol: Mono-Suzuki Coupling (Desymmetrization)

Target: Synthesis of 3-bromo-5-methanesulfonyl-4'-methoxybiphenyl[1]

Rationale: Use of a sterically bulky ligand (dppf) and mild base to control the rate and prevent "runaway" double coupling.[1]

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the dibromide, boronic acid, and Pd catalyst.[1]

-

Evacuate and backfill with Nitrogen (

) three times.[1] -

Add degassed dioxane and aqueous

. -

Heat to 80°C for 4–6 hours. Monitor by LCMS.

-

Note: Stop reaction when the ratio of Mono:Bis is optimal (usually ~80% conversion of starting material).[1]

-

-

Workup:

Protocol: Buchwald-Hartwig Amination (Second Functionalization)

Target: Introduction of an amine to the remaining bromide.[1]

Rationale: The sulfone group activates the ring, facilitating Pd-catalyzed amination. Xantphos is chosen for its high bite angle, promoting reductive elimination.[1]

-

Reagents:

-

Procedure:

-

Combine solid reagents in a sealed tube under Argon.

-

Add solvent and amine.

-

Heat to 100°C overnight.

-

Filter through Celite and concentrate.

-

Part 5: Safety & Handling

-

Skin Irritant: Like many benzyl halides and sulfones, this compound is an irritant.[1] Wear nitrile gloves and eye protection.

-

Stability: Stable at room temperature.[1][3] Store under inert atmosphere to prevent slow hydrolysis or degradation over long periods (months).

References

-

Sigma-Aldrich. Product Specification: 1,3-Dibromo-5-(methylsulfonyl)benzene.[1] Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[1] Link (Contextual grounding for Pd-coupling of electron-deficient arenes).[1]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link (Reference for Sulfone solubility properties).[1]

-

BLD Pharm. Material Safety Data Sheet (MSDS) - 1,3-Dibromo-5-methanesulfonylbenzene. Link

Sources

A Technical Guide to the Strategic Reactivity of 1,3-Dibromo-5-methanesulfonylbenzene in Modern Synthesis

This guide provides an in-depth analysis of the chemical reactivity of the bromine atoms in 1,3-Dibromo-5-methanesulfonylbenzene, a versatile building block in contemporary organic synthesis. We will explore the nuanced reactivity of this compound, governed by the potent electronic influence of the methanesulfonyl group, and detail its application in key transformations relevant to pharmaceutical and materials science research.

Molecular Architecture and Electronic Landscape

1,3-Dibromo-5-methanesulfonylbenzene presents a fascinating case study in substituent effects on an aromatic system. The central benzene ring is symmetrically substituted with two bromine atoms at the meta positions relative to a methanesulfonyl (-SO₂CH₃) group.

The methanesulfonyl group is a powerful electron-withdrawing group, exerting its influence through both a strong inductive effect (-I) and a resonance effect (-M).[1][2] This profoundly impacts the electron density of the aromatic ring, rendering it electron-deficient. Consequently, the molecule is highly deactivated towards electrophilic aromatic substitution but is significantly activated for nucleophilic aromatic substitution (SNAr).[3][4]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Bromines

The electron-deficient nature of the aromatic ring in 1,3-Dibromo-5-methanesulfonylbenzene makes it an excellent substrate for SNAr reactions. In these reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine), proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. The methanesulfonyl group is particularly effective in this role.

While both bromine atoms are activated towards SNAr, the substitution of the first bromine atom will influence the reactivity of the second. The introduction of a nucleophile will alter the electronic landscape of the ring, which can either further activate or deactivate the remaining bromine for subsequent substitution.

Diagram: Generalized SNAr Mechanism

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: Precision in Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. 1,3-Dibromo-5-methanesulfonylbenzene serves as an excellent substrate for these transformations, allowing for the selective formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[5][6]

Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling

| Step | Procedure | Rationale |

| 1 | To a solution of 1,3-Dibromo-5-methanesulfonylbenzene (1.0 equiv.) and an arylboronic acid (1.1 equiv.) in a 3:1 mixture of toluene and water, add K₂CO₃ (3.0 equiv.). | The base is crucial for the activation of the boronic acid, facilitating transmetalation.[5] |

| 2 | Degas the mixture by bubbling with argon for 15-20 minutes. | Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. |

| 3 | Add Pd(PPh₃)₄ (0.05 equiv.) to the reaction mixture. | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings. |

| 4 | Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed. | Thermal energy is required to drive the catalytic cycle. |

| 5 | Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. | Standard workup procedure to remove inorganic salts and the aqueous phase. |

| 6 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | Removal of residual water before purification. |

| 7 | Purify the crude product by column chromatography on silica gel. | To isolate the desired monosubstituted product. |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines, catalyzed by a palladium complex.[7][8][9] This reaction is of paramount importance in the pharmaceutical industry for the construction of nitrogen-containing heterocycles and other bioactive molecules.[10]

Experimental Protocol: Monoselective Buchwald-Hartwig Amination

| Step | Procedure | Rationale |

| 1 | In a glovebox, charge a reaction vessel with 1,3-Dibromo-5-methanesulfonylbenzene (1.0 equiv.), an amine (1.2 equiv.), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.5 equiv.). | A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center. |

| 2 | Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.05 equiv.) to the vessel. | The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.[7] |

| 3 | Add an anhydrous aprotic solvent, such as toluene or dioxane. | Anhydrous conditions are necessary to prevent quenching of the base and deactivation of the catalyst. |

| 4 | Seal the vessel and heat the reaction mixture to 100-110 °C with stirring. | Elevated temperatures are typically required to promote the catalytic turnover. |

| 5 | Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature. | Reaction progress is monitored to determine the optimal reaction time. |

| 6 | Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts. | To simplify the workup process. |

| 7 | Concentrate the filtrate and purify the residue by column chromatography. | To isolate the desired N-arylated product. |

Diagram: Buchwald-Hartwig Amination Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. iscnagpur.ac.in [iscnagpur.ac.in]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orbit.dtu.dk [orbit.dtu.dk]

Structural Elucidation and Supramolecular Analysis of 1,3-Dibromo-5-methanesulfonylbenzene

Executive Summary

1,3-Dibromo-5-methanesulfonylbenzene represents a quintessential "Janus" molecule in crystal engineering and drug development. It possesses two distinct functional faces: the electron-withdrawing, hydrogen-bond-accepting sulfone moiety (

This technical guide provides a rigorous framework for the crystallographic characterization of this compound. Unlike simple hydrocarbons, the presence of heavy bromine atoms (

Experimental Protocols: From Synthesis to Diffraction

Crystal Growth Strategy

The goal is to grow single crystals suitable for X-ray diffraction (

Solvent Selection Logic:

-

Avoid: Strong H-bond donors (e.g., water, pure alcohols) which may compete with the weak

interactions or halogen bonds that stabilize the lattice. -

Preferred: A dual-solvent system utilizing Slow Evaporation or Vapor Diffusion .

| Method | Solvent System (Solvent / Anti-solvent) | Mechanism | Expected Morphology |

| Vapor Diffusion | Tetrahydrofuran (THF) / Pentane | Pentane diffuses into THF, lowering solubility slowly. | Blocks / Prisms |

| Slow Evaporation | Dichloromethane (DCM) / Methanol (9:1) | DCM evaporates faster, driving supersaturation. | Needles / Plates |

| Recrystallization | Ethyl Acetate / Hexane | Hot saturation followed by slow cooling to | Large Prisms |

X-Ray Data Collection Parameters

Because this molecule contains two Bromine atoms, X-ray absorption is the primary source of error.

-

Radiation Source: Molybdenum (

, -

Temperature: Data must be collected at 100 K (Cryostream). Room temperature collection will likely result in high thermal motion of the terminal methyl group on the sulfone, obscuring precise bond lengths.

-

Absorption Correction: Multi-scan methods (e.g., SADABS) are mandatory. The transmission factors (

) will likely be low (

Structural Analysis & Refinement

Structure Solution Workflow

The heavy atom effect of Bromine facilitates structure solution via Patterson Methods or modern Dual-Space Direct Methods (SHELXT).

Step-by-Step Refinement Protocol:

-

Initial Phasing: Locate the two Bromine atoms and the Sulfur atom. Their high electron density will dominate the Patterson map.

-

Difference Fourier Synthesis: Locate the Carbon and Oxygen atoms in the difference map (

). -

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. Watch for "cigar-shaped" ellipsoids on the Oxygen atoms, which indicate rotational disorder of the sulfone group.

-

Hydrogen Placement:

-

Aromatic H: Geometric placement (HFIX 43).

-

Methyl H:[1] Idealized rotating group (HFIX 137), allowing the torsion angle to refine to electron density.

-

Geometric Validation (Self-Validating Metrics)

To ensure the structure is correct, compare the refined geometry against the Cambridge Structural Database (CSD) averages for sulfones.

| Parameter | Atom Pair | Expected Range ( | Causality |